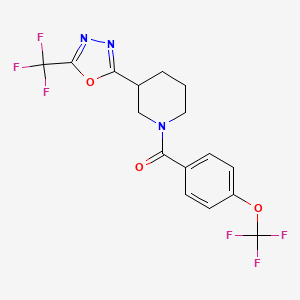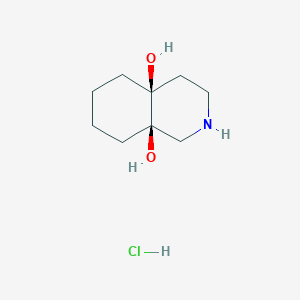
(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . It induces apoptosis of acute myeloid leukemia (AML) cell lines and differentiation of distinct AML cell lines including cells with mutated DNMT3A R882 .
Molecular Structure Analysis
The molecular weight of this compound is 584.71 . Its molecular formula is C33H40N6O4 . The SMILES representation of the molecule isO=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@@]6([H])CC=CC[C@@]16[H] . Chemical Reactions Analysis
As an inhibitor of DNMT3A, “this compound” disrupts DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . It inhibits the stimulation of DNMT3A_WT activity by DNMT3L, but does not inhibit the activation of DNMT3A_WT by H3 peptides .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Efficient Synthetic Pathways : The development of efficient synthetic routes for creating complex organic structures, such as tetrahydroquinolines and octahydroacridine derivatives, showcases the fundamental chemical research into compounds structurally related to "(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride". These studies provide insights into the reaction mechanisms and potential applications of these compounds in medicinal chemistry and material science (Sielemann, Keuper, & Risch, 1999).
Green Chemistry Approaches : Research into environmentally friendly synthetic methods for constructing complex molecules, such as 8-hydroxyquinoline derivatives, aligns with the broader goal of sustainable chemistry. These approaches highlight the application of green catalysts and the synthesis of compounds that can be applied in various fields, including pharmaceuticals and materials science (Abdelmohsen & El-Ossaily, 2015).
Biological Interactions and Applications
AMPA and NMDA Receptor Antagonists : The study of decahydroisoquinoline derivatives has led to the identification of potent and selective antagonists for the AMPA and NMDA receptors, indicating potential applications in neurological research and treatment strategies. This research underscores the therapeutic potential of structurally complex isoquinolines in addressing neurological disorders (Ornstein et al., 1996).
Metal Ion Interaction and Bioavailability : Investigations into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provide valuable insights into the bioavailability and toxicity of metal-organic compound mixtures. Such studies are crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).
Material Science and Engineering Applications
- Organic Light Emitting Diode (OLED) Materials : The synthesis and characterization of aluminium complex dyes based on substituted 8-hydroxyquinoline derivatives for OLED applications exemplify the intersection of organic chemistry and material science. These compounds' photophysical properties, such as fluorescence and electroluminescence, are of particular interest for developing advanced materials for electronic and photonic devices (Mishra et al., 2005).
作用機序
“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” works by disrupting DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . This disruption inhibits the stimulation of DNMT3A_WT activity by DNMT3L . It also induces apoptosis and differentiation in AML cell lines in a concentration-dependent manner .
特性
IUPAC Name |
(4aS,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8,12)7-10-6-5-8;/h10-12H,1-7H2;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNNEISONBXGQ-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCCC2(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CNCC[C@]2(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

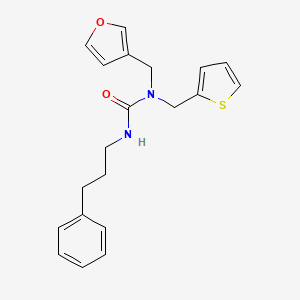
![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)
![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)
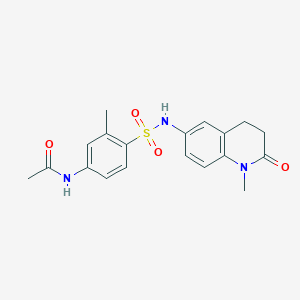
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)
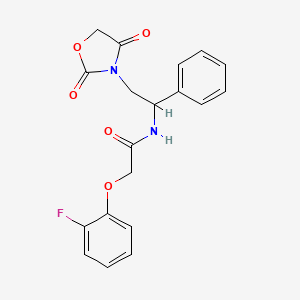


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)
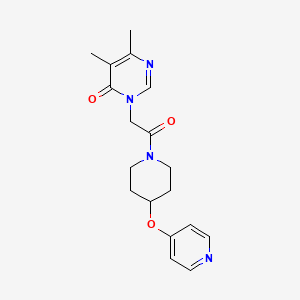
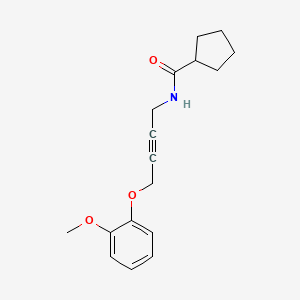
![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)
